

## An In-depth Technical Guide for the Advanced Researcher

Author: BenchChem Technical Support Team. Date: February 2026

### Compound of Interest

Compound Name: 1,3-Dibromo-5-hexylbenzene

Cat. No.: B1530834

Get Quote

These are two fundamentally different chemical entities with distinct applications. To ensure this guide is both comprehensive and accurate, I have structured it into two main sections. Section A will provide a detailed technical overview of the compound correctly associated with CAS number 75894-97-2. Section B will delve into the medicinal chemistry and biological significance of the N-(2-benzoylphenyl)-L-tyrosine class of molecules, which is highly relevant to professionals in drug development. This approach will resolve the ambiguity and deliver a thorough resource for both materials science and pharmaceutical research.

## Section A: 1,3-Dibromo-5-hexylbenzene (CAS 75894-97-2)

### Core Properties and Specifications

**1,3-Dibromo-5-hexylbenzene** is a halogenated aromatic compound. Its structure, featuring two bromine atoms meta to a hexyl chain, makes it a versatile building block in organic synthesis, particularly for creating larger conjugated systems.[1][2]

| Property          | Value                                           | Source(s) |
|-------------------|-------------------------------------------------|-----------|
| CAS Number        | 75894-97-2                                      | [2][3]    |
| Molecular Formula | C <sub>12</sub> H <sub>16</sub> Br <sub>2</sub> | [2][3]    |
| Molecular Weight  | 320.06 g/mol                                    | [1][2]    |
| Appearance        | Colorless to light yellow/orange clear liquid   | [4]       |
| Purity            | >95.0% (GC)                                     | [4]       |
| Boiling Point     | 142 °C at 2 mmHg                                | [4]       |
| Refractive Index  | 1.55                                            | [4]       |
| IUPAC Name        | 1,3-dibromo-5-hexylbenzene                      | [1]       |
| SMILES            | CCCCCCC1=CC(=CC(=C1)Br)Br                       | [3]       |
| InChIKey          | LAKHKLCGQAEGL-UHFFFAOYSA-N                      | [3]       |

### Synthesis and Application in Organic Electronics

The primary utility of **1,3-Dibromo-5-hexylbenzene** lies in its role as a precursor for the synthesis of advanced organic materials. The two bromine atoms serve as reactive handles for cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings), allowing for the extension of the  $\pi$ -conjugated system. The hexyl chain imparts solubility, a critical factor for processing these materials in organic solvents for device fabrication.

Causality in Application: The non-planar, propeller-like structure of molecules derived from this core, such as hexaarylbenzenes, can inhibit strong intermolecular  $\pi$ - $\pi$  stacking.[5] This reduced self-aggregation is advantageous in applications like Organic Light-Emitting Diodes (OLEDs), where it can lead to high quantum efficiency in the solid state by preventing non-radioactive decay pathways.[5][6] The electron-rich nature of these extended aromatic systems also makes them suitable as hole-transporting materials in organic electronics.[5][7]

Below is a logical workflow illustrating the role of **1,3-Dibromo-5-hexylbenzene** as a building block.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway from **1,3-Dibromo-5-hexylbenzene** to organic electronic devices.

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **1,3-Dibromo-5-hexylbenzene** is classified as follows:

- Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[1]
- Precautionary Statements: Wear protective gloves, eye protection, and face protection (P280). If on skin, wash with plenty of water (P302 + P352). If in eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).[4]

This compound should be handled in a well-ventilated fume hood by trained personnel, avoiding contact with skin and eyes.

## Commercial Suppliers

**1,3-Dibromo-5-hexylbenzene** is available from several chemical suppliers catering to the research and development community. It is intended for laboratory and industrial use only, not for medical or consumer applications.[8]

- TCI America[3][8]
- Sigma-Aldrich[8]
- Aaron Chemicals[9]
- ChemNet Mall[10]
- ChemicalBook[2]

## Section B: N-(2-Benzoylphenyl)-L-tyrosine Derivatives as PPAR $\gamma$ Agonists

### Introduction to PPAR $\gamma$ as a Therapeutic Target

Peroxisome Proliferator-Activated Receptor gamma (PPAR $\gamma$ ) is a ligand-activated transcription factor and a member of the nuclear hormone receptor superfamily.[11] It is a key regulator of adipogenesis (fat cell differentiation), lipid metabolism, and glucose homeostasis.[11][12] For these reasons, PPAR $\gamma$  has become a major therapeutic target for the treatment of type 2 diabetes. Agonists of PPAR $\gamma$ , such as the thiazolidinedione (TZD) class of drugs, effectively enhance insulin sensitivity.[11][13] The N-(2-benzoylphenyl)-L-tyrosine scaffold represents a novel class of potent and selective non-TZD PPAR $\gamma$  agonists developed to achieve robust antihyperglycemic and antihyperlipidemic activity.[14]

### Mechanism of Action: PPAR $\gamma$ Signaling

Upon binding by an agonist, PPAR $\gamma$  undergoes a conformational change. It then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, initiating the transcription of genes involved in glucose and lipid metabolism, ultimately leading to enhanced insulin sensitivity.[11][13]

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of PPAR $\gamma$  activation by an agonist.

### Synthesis of N-(2-benzoylphenyl)-L-tyrosine Analogues

The discovery of this class of compounds stemmed from structure-activity relationship (SAR) studies that identified the 2-aminobenzophenone moiety as a stable and effective isostere for a chemically labile enaminone precursor.[14] The general synthesis is elegantly rooted in classical medicinal chemistry, starting from the chiral building block L-tyrosine. This ensures the desired stereochemistry in the final product, which is often critical for biological activity.

The core synthesis involves the N-arylation of an L-tyrosine ester with a suitable 2-halobenzophenone, followed by modification of the tyrosine's phenolic hydroxyl group to introduce various side chains designed to optimize potency, selectivity, and

pharmacokinetic properties.[15][16] These modifications have been extensively explored using both solution-phase and solid-phase parallel synthesis to rapidly generate diverse libraries of analogues for screening.[16]

## Experimental Protocol: In Vitro PPAR $\gamma$ Ligand Binding Assay

To quantify the binding affinity of a novel compound for the PPAR $\gamma$  receptor, a competitive radioligand binding assay is a standard and robust method. This protocol is a self-validating system; the specific binding must be displaceable by a known high-affinity ligand in a concentration-dependent manner.

Objective: To determine the inhibitory constant ( $K_i$ ) of a test compound for the human PPAR $\gamma$  ligand-binding domain (LBD).

### Materials:

- Human PPAR $\gamma$ -LBD, recombinantly expressed and purified.
- [ $^3\text{H}$ ]-Rosiglitazone (a high-affinity radiolabeled PPAR $\gamma$  agonist).
- Test compounds (e.g., N-(2-benzoylphenyl)-L-tyrosine derivatives) dissolved in DMSO.
- Unlabeled Rosiglitazone (for determining non-specific binding and as a positive control).
- Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.1% BSA.
- Scintillation vials and scintillation fluid.
- Filter plates (e.g., 96-well glass fiber filters).
- Scintillation counter.

### Methodology:

- Preparation of Reagents:
  - Prepare serial dilutions of the test compounds and unlabeled Rosiglitazone in DMSO. Further dilute into Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
  - Dilute the [ $^3\text{H}$ ]-Rosiglitazone in Assay Buffer to a final concentration near its dissociation constant ( $K_d$ ), typically in the low nanomolar range.
  - Dilute the purified PPAR $\gamma$ -LBD in Assay Buffer. The optimal concentration should be determined empirically to ensure a sufficient signal-to-noise ratio.
- Assay Setup (in a 96-well plate):
  - Total Binding: Add Assay Buffer, [ $^3\text{H}$ ]-Rosiglitazone, and PPAR $\gamma$ -LBD.
  - Non-Specific Binding (NSB): Add a high concentration of unlabeled Rosiglitazone (e.g., 10  $\mu\text{M}$ ), [ $^3\text{H}$ ]-Rosiglitazone, and PPAR $\gamma$ -LBD. The excess unlabeled ligand will saturate the receptors, ensuring that any remaining radiolabel binding is non-specific.

- Test Compound Wells: Add the desired concentration of the test compound, [<sup>3</sup>H]-Rosiglitazone, and PPAR $\gamma$ -LBD.
- Incubation:
  - Incubate the plate at room temperature (or 4°C for enhanced stability) for a defined period (e.g., 2-4 hours) to allow the binding to reach equilibrium.
- Harvesting and Filtration:
  - Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
  - Wash the filters multiple times with ice-cold Assay Buffer to remove any residual unbound radioactivity.
- Quantification:
  - Allow the filters to dry completely.
  - Add scintillation fluid to each well (or transfer filters to scintillation vials).
  - Measure the radioactivity in each well using a scintillation counter, expressed as counts per minute (CPM).
- Data Analysis:
  - Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
  - For each test compound concentration, determine the percentage of specific binding inhibition.
  - Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve.
  - Fit the curve using non-linear regression to determine the IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of specific binding).
  - Calculate the K<sub>i</sub> value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and K<sub>d</sub> is its dissociation constant. A lower K<sub>i</sub> value indicates higher binding affinity.[17]

## Structure-Activity Relationship (SAR) and Therapeutic Potential

Extensive SAR studies on the N-(2-benzoylphenyl)-L-tyrosine series have yielded critical insights for drug design.[14][16][17]

- N-Aryl Moiety: The N-(2-benzoylphenyl) group is crucial for high-affinity binding. Only modest modifications are tolerated. Bioisosteric replacement of one of the phenyl rings can maintain or improve activity. For instance, replacing the phenyl ring of the benzoyl group with an alkoxy group (forming an anthranilic acid ester) produced highly potent analogues.[17]
- L-Tyrosine Core: The carboxylic acid is essential for activity, likely forming a key hydrogen bond interaction within the PPAR $\gamma$  ligand-binding pocket, similar to the TZD headgroup. The chiral center derived from L-tyrosine is also critical.
- Ether Side Chain: The substituent attached to the tyrosine's phenolic oxygen is a major point for optimization. Replacing a simple benzyl group with moieties known to confer potency in TZDs (e.g., phenyloxazoles, pyridyl-containing groups) dramatically increased both binding affinity and functional potency.[14][16] These modifications also allowed for the fine-tuning of physicochemical properties like aqueous solubility.[16]

Several lead compounds from this series have demonstrated potent antihyperglycemic and antihyperlipidemic effects in rodent models of type 2 diabetes, normalizing glycemia at low oral doses.[14][17] This research highlights a successful strategy in moving beyond the TZD scaffold to discover new classes of PPAR $\gamma$  agonists with potential for superior clinical profiles.

## References

- Vertex AI Search - Information derived from search result[18].
- TCI AMERICA - **1,3-Dibromo-5-hexylbenzene** 75894-97-2. [URL: <https://www.tcichemicals.com/US/en/p/D4789>][9][15]
- Henke, B. R., et al. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPAR $\gamma$  agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents. *Journal of Medicinal Chemistry*, 41(25), 5020-5036. [URL: <https://pubs.acs.org/doi/10.1021/jm9804127>][14][18]
- Villalobos-Molina, R., & Medina-Santillan, R. (2005). Experimental Approaches to Study PPAR Gamma Agonists as Antidiabetic Drugs. *Current Medicinal Chemistry-Immunology, Endocrine & Metabolic Agents*, 5(4), 359-368. [URL: <https://pubmed.ncbi.nlm.nih.gov/16101538/>][11]
- Medina-Santillan, R., et al. (2005). Experimental approaches to study PPAR $\gamma$  agonists as antidiabetic drugs. *Current Medicinal Chemistry-Immunology, Endocrine & Metabolic Agents*, 5(4). [URL: [https://www.researchgate.net/publication/7700684\\_Experimental\\_approaches\\_to\\_study\\_PPARg\\_agonists\\_as\\_antidiabetic\\_drugs](https://www.researchgate.net/publication/7700684_Experimental_approaches_to_study_PPARg_agonists_as_antidiabetic_drugs)][13]
- ChemicalBook - **1,3-Dibromo-5-hexylbenzene** CAS#: 75894-97-2. [URL: [https://www.chemicalbook.com/ChemicalProductProperty\\_EN\\_CB62506840.htm](https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62506840.htm)][2]
- Aaron Chemicals LLC - **1,3-Dibromo-5-hexylbenzene** 75894-97-2. [URL: <https://www.aaron-chemicals.com/product/1-3-dibromo-5-hexylbenzene-75894-97-2-ar00gaa1>][9]
- Collins, J. L., et al. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPAR $\gamma$  agonists. 2. Structure-activity relationship and optimization of the phenyl alkyl ether moiety. *Journal of Medicinal Chemistry*, 41(25), 5037-5054. [URL: <https://pubmed.ncbi.nlm.nih.gov/9836621/>][16]
- Cobb, J. E., et al. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPAR $\gamma$  agonists. 3. Structure-activity relationship and optimization of the N-aryl substituent. *Journal of Medicinal Chemistry*, 41(25), 5055-5069. [URL: <https://pubmed.ncbi.nlm.nih.gov/9836622/>][17]
- ChEMBL - Document Report Card for ChEMBL1131297. [URL: [https://www.ebi.ac.uk/chembl/document\\_report\\_card/ChEMBL1131297/](https://www.ebi.ac.uk/chembl/document_report_card/ChEMBL1131297/)]
- Fisher Scientific - **1,3-Dibromo-5-hexylbenzene** 95.0+%, TCI America™. [URL: <https://www.fishersci.com/shop/products/1-3-dibromo-5-hexylbenzene-95-0-tci-america/D47891G>][3]
- TCI (Shanghai) Development Co., Ltd. - **1,3-Dibromo-5-hexylbenzene** 75894-97-2. [URL: <https://www.tcichemicals.com/sc/en/p/D4789>][4]
- ChemNet Mall - **1,3-Dibromo-5-hexylbenzene** CAS# 75894-97-2. [URL: <https://www.chemnet.com/cas/en/75894-97-2/1,3-Dibromo-5-hexylbenzene.html>][10]

- Atanasov, A. G., et al. (2015). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPAR $\gamma$ ): a review. *Biotechnology advances*, 33(6 Pt 2), 1213–1229. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4527319/>][12]
- INDIGO Biosciences - Human Peroxisome Proliferator-Activated Receptor Gamma (NR1C3, PPAR $\gamma$ ) Reporter Assay System. [URL: [https://www.indigobiosciences.com/products/nuclear-receptor-assays/ppar-gamma/ib00151\\_human\\_pparg\\_assay\\_kit](https://www.indigobiosciences.com/products/nuclear-receptor-assays/ppar-gamma/ib00151_human_pparg_assay_kit)]
- Katoch, O., et al. (2022). Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases. *Frontiers in Pharmacology*, 13, 985721. [URL: <https://www.frontiersin.org/articles/10.3389/fphar.2022.985721/full>]
- PubChem - **1,3-Dibromo-5-hexylbenzene**. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/85996911>][1]
- BenchChem - An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1,3-Dibromo-5-nitrobenzene. [URL: <https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-electrophilic-substitution-reactions-of-1-3-dibromo-5-nitrobenzene/>]
- The Royal Society of Chemistry - Supporting information for Polymer Chemistry. [URL: <https://www.rsc>]
- CP Lab Safety - **1,3-Dibromo-5-hexylbenzene**, 5g, Each. [URL: <https://www.cplabsafety.com/1-3-dibromo-5-hexylbenzene-5g.html>][8]
- YouTube - Enjoyable synthesis of 1,3-Dibromobenzene. [URL: <https://www.youtube>]
- BenchChem - Decoding Directing Effects: An In-depth Technical Guide to Electrophilic Aromatic Substitution in 1,3-Dibromo-5-nitrobenzene. [URL: <https://www.benchchem.com/blog/decoding-directing-effects-an-in-depth-technical-guide-to-electrophilic-aromatic-substitution-in-1-3-dibromo-5-nitrobenzene/>]
- YouTube - The Basic EAS Reactions with Benzene--All of the Mechanisms. [URL: <https://www.youtube>]
- Organic Syntheses - 2',1"-Terphenyl, 4,4"-dibromo-3',4',5',6'-tetrakis(4-bromophenyl). [URL: <http://www.orgsyn.org/demo.aspx?prep=v81p0241>]
- Jayakumar, D., et al. (2018). Hexaarylbenzene based high-performance p-channel molecules for electronic applications. *Journal of Materials Chemistry C*, 6(32), 8574-8594. [URL: <https://www.semanticscholar.org/paper/Hexaarylbenzene-based-high-performance-p-channel-Jayakumar-Bala/e2740268f7f2b18600d38104780562e89d1b7b0a>][5]
- He, B., et al. (2019). Organic electronics by design: the power of minor atomic and structural changes. *Journal of Materials Chemistry C*, 7(28), 8535-8550. [URL: <https://pubs.rsc.org/en/content/articlelanding/2019/tc/c9tc02330a>][7]
- AMI Scientific - **1,3-Dibromo-5-Hexylbenzene** TCI Analytical reagent. [URL: <https://www.amiscientific.com/1-3-dibromo-5-hexylbenzene-cas-75894-97-2-d4789.html>]
- de Souza, B. E., et al. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. *Polymers*, 13(17), 2945. [URL: <https://www.mdpi.com/2073-4360/13/17/2945>][6]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

1. 1,3-Dibromo-5-hexylbenzene | C<sub>12</sub>H<sub>16</sub>Br<sub>2</sub> | CID 85996911 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. 1,3-Dibromo-5-hexylbenzene CAS#: 75894-97-2 [m.chemicalbook.com]
3. 1,3-Dibromo-5-hexylbenzene 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. 1,3-Dibromo-5-hexylbenzene | 75894-97-2 | TCI AMERICA [tcichemicals.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds [mdpi.com]
- 7. Organic electronics by design: the power of minor atomic and structural changes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. calpaclab.com [calpaclab.com]
- 9. 75894-97-2 | MFCD28369416 | 1,3-Dibromo-5-hexylbenzene [aaronchem.com]
- 10. 1,3-Dibromo-5-hexylbenzene CAS# 75894-97-2 [gmall.chemnet.com]
- 11. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPAR $\gamma$ ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. N-(2-Benzoylphenyl)-L-tyrosine PPAR $\gamma$  agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. N-(2-Benzoylphenyl)-L-tyrosine PPAR $\gamma$  agonists. 2. Structure-activity relationship and optimization of the phenyl alkyl ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-(2-Benzoylphenyl)-L-tyrosine PPAR $\gamma$  agonists. 3. Structure-activity relationship and optimization of the N-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sci-hub.st [sci-hub.st]
- To cite this document: BenchChem. [An In-depth Technical Guide for the Advanced Researcher]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1530834#cas-number-75894-97-2-properties-and-suppliers]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)